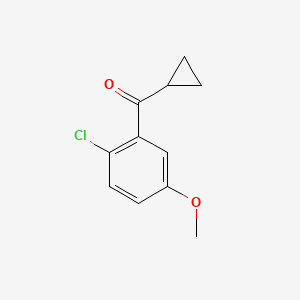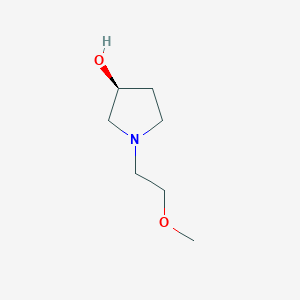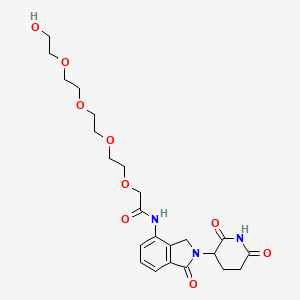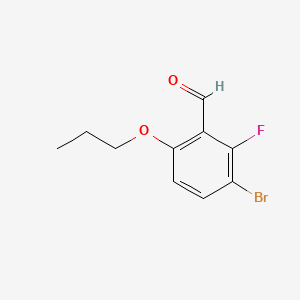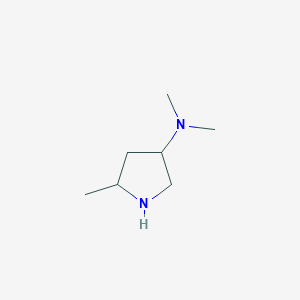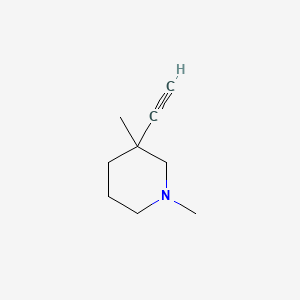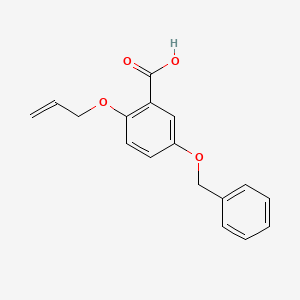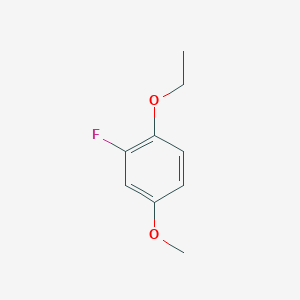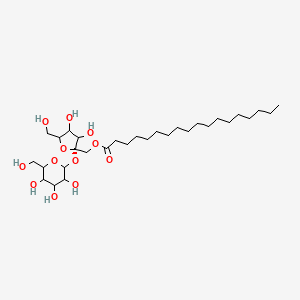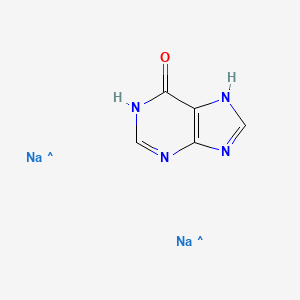
Hypoxanthine disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypoxanthine, disodium salt: is a naturally occurring purine derivative. It is occasionally found as a constituent of nucleic acids, where it is present in the anticodon of transfer ribonucleic acid in the form of its nucleoside inosine . Hypoxanthine is a necessary additive in certain cells, bacteria, and parasite cultures as a substrate and nitrogen source .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hypoxanthine can be synthesized through the oxidation of xanthine by xanthine oxidoreductase . The disodium salt form is typically prepared by neutralizing hypoxanthine with sodium hydroxide, followed by crystallization.
Industrial Production Methods: Industrial production of hypoxanthine, disodium salt involves the fermentation of certain microorganisms that produce hypoxanthine as a metabolic byproduct. The compound is then extracted and purified through various chemical processes .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Hypoxanthine can be reduced to form inosine.
Substitution: Hypoxanthine can undergo substitution reactions where its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is commonly used as a reagent for the oxidation of hypoxanthine.
Reduction: Reducing agents like sodium borohydride can be used for the reduction of hypoxanthine.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Xanthine: Formed through oxidation.
Inosine: Formed through reduction.
Halogenated Hypoxanthine: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Hypoxanthine, disodium salt is used as a substrate in the study of purine metabolism and enzymatic pathways involved in the synthesis and degradation of nucleotides .
Biology: It is a key component in cell culture media, particularly for the growth of certain bacteria and parasites like Plasmodium falciparum .
Medicine: Hypoxanthine is used in the development of biosensors for detecting the presence of certain diseases and in the study of metabolic disorders .
Industry: It is used to enhance the taste and measure the freshness of meat products. Hypoxanthine levels can indicate meat spoilage due to bacterial activity .
Mecanismo De Acción
Hypoxanthine exerts its effects primarily through its role in purine metabolism. It is converted to inosine monophosphate by the enzyme hypoxanthine-guanine phosphoribosyltransferase . This conversion is crucial for the salvage pathway of nucleotide synthesis, which is essential for DNA and RNA production . Hypoxanthine also acts as a substrate for xanthine oxidase, leading to the production of uric acid and reactive oxygen species .
Comparación Con Compuestos Similares
Adenine: Another purine derivative involved in nucleic acid synthesis.
Guanine: A purine base found in DNA and RNA.
Xanthine: An intermediate in the degradation of purines to uric acid.
Uniqueness: Hypoxanthine is unique in its ability to be converted into inosine monophosphate, which is a key intermediate in the purine salvage pathway . This makes it particularly important in the study of metabolic pathways and the development of therapeutic agents targeting purine metabolism disorders .
Propiedades
Fórmula molecular |
C5H4N4Na2O |
|---|---|
Peso molecular |
182.09 g/mol |
InChI |
InChI=1S/C5H4N4O.2Na/c10-5-3-4(7-1-6-3)8-2-9-5;;/h1-2H,(H2,6,7,8,9,10);; |
Clave InChI |
ZFKZPDWJOMMIBN-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1)C(=O)NC=N2.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


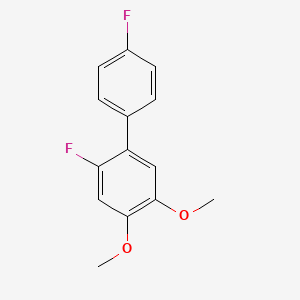

![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
